molecular formula C9H16N2O4 B1441250 Tert-butyl 3-nitropyrrolidine-1-carboxylate CAS No. 1309581-43-8

Tert-butyl 3-nitropyrrolidine-1-carboxylate

Cat. No. B1441250
M. Wt: 216.23 g/mol
InChI Key: QDLAHUFDHRJWOE-UHFFFAOYSA-N
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Description

Tert-butyl 3-nitropyrrolidine-1-carboxylate is a chemical compound with the molecular formula C9H16N2O4 . It has a molecular weight of 216.24 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for Tert-butyl 3-nitropyrrolidine-1-carboxylate is 1S/C9H16N2O4/c1-9(2,3)15-8(12)10-5-4-7(6-10)11(13)14/h7H,4-6H2,1-3H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Tert-butyl 3-nitropyrrolidine-1-carboxylate has a boiling point of 310.4±31.0 C at 760 mmHg . It is stored at a temperature of 4C .

Scientific Research Applications

Application in Biomolecular NMR Studies

  • Summary of the Application: The tert-butyl group of Tert-butyl 3-nitropyrrolidine-1-carboxylate has been used as a probe for NMR studies of macromolecular complexes . This strategy is particularly useful for studying large biomolecular assemblies of limited stability and/or solubility that may be applicable even at nanomolar concentrations .
  • Methods of Application or Experimental Procedures: The tert-butyl groups were attached at single cysteines of fragments of synaptotagmin-1, complexin-1, and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide, or tert-butyl acrylate . The tagged proteins were then incorporated into complexes on nanodiscs .
  • Results or Outcomes: The tert-butyl resonances of the tagged proteins were generally sharp and intense, although those attached with BDSNB had a tendency to exhibit somewhat broader resonances . Sharp tert-butyl resonances could readily be observed for some complexes of more than 200 kDa at low micromolar concentrations .

Application in Chemical Transformations

  • Summary of the Application: The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications . This simple hydrocarbon moiety is used in various chemical transformations .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures vary depending on the particular chemical transformation being carried out .

Application in Biosynthetic and Biodegradation Pathways

  • Summary of the Application: The tert-butyl group has relevance in nature and its implication in biosynthetic and biodegradation pathways .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures vary depending on the particular biosynthetic or biodegradation pathway being studied .

Application in Chemical Transformations

  • Summary of the Application: The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications . This simple hydrocarbon moiety is used in various chemical transformations .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures vary depending on the particular chemical transformation being carried out .

Application in Biosynthetic and Biodegradation Pathways

  • Summary of the Application: The tert-butyl group has relevance in nature and its implication in biosynthetic and biodegradation pathways .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures vary depending on the particular biosynthetic or biodegradation pathway being studied .

Safety And Hazards

This compound is classified as dangerous, with hazard statements including H301, H315, and H319 . Precautionary measures include P261, P264, P270, P271, P280, P302+P352, P304+P340, P330, P361, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl 3-nitropyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O4/c1-9(2,3)15-8(12)10-5-4-7(6-10)11(13)14/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLAHUFDHRJWOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719922
Record name tert-Butyl 3-nitropyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-nitropyrrolidine-1-carboxylate

CAS RN

1309581-43-8
Record name tert-Butyl 3-nitropyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-nitropyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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